N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide
Overview
Description
N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 g/mol It is characterized by the presence of a chloropyrimidine ring attached to a cyclopropanecarboxamide group
Preparation Methods
The synthesis of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of detailed biochemical studies .
Comparison with Similar Compounds
N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide can be compared with other pyrimidine derivatives, such as:
N-(4-Chloropyrimidin-2-yl)cyclopropanecarboxamide: Similar structure but with the chlorine atom at a different position on the pyrimidine ring.
N-(6-Bromopyrimidin-4-yl)cyclopropanecarboxamide: Similar structure but with a bromine atom instead of chlorine.
N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which can influence its reactivity and biological activity .
Biological Activity
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound contains a chlorinated pyrimidine moiety and a cyclopropane ring, which contribute to its unique chemical reactivity and biological activity. The presence of the chloropyrimidine enhances its interaction with various biological targets, potentially modulating enzyme activity and receptor interactions.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, leading to altered physiological responses.
- Receptor Modulation : It may interact with receptors, affecting signaling pathways that are crucial for various cellular functions.
Research indicates that compounds with similar structures often demonstrate antimicrobial, anticancer, and anti-inflammatory properties through these mechanisms.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary investigations suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10 | Caspase activation |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 12 | Induction of apoptosis |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a promising potential for development as a new antibiotic agent due to its ability to inhibit growth at low concentrations.
- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound could effectively reduce cell viability and induce apoptosis, suggesting its potential as a chemotherapeutic agent. Further research is required to elucidate the specific pathways involved in its anticancer activity.
Properties
IUPAC Name |
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-6-3-7(11-4-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFZLOJJZRCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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